molecular formula C12H6ClF2NO3 B1452031 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene CAS No. 549547-32-2

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

Cat. No. B1452031
M. Wt: 285.63 g/mol
InChI Key: BFNHXLOKPAWFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chlorophenoxy compounds . These are typically used in the synthesis of various chemical products .


Synthesis Analysis

While specific synthesis methods for “2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene” were not found, related compounds such as 2-(4-Chlorophenoxy)acetic Acid are used in the synthesis of a new class of hypoxia-inducible factor-1 inhibitors . Another related compound, 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane (VII), has been synthesized with characteristics of small harm to human bodies, mild reaction conditions, easiness in operation, higher raw material conversion rate and product selectivity .

Scientific Research Applications

Application in Antifungal Activity

Scientific Field: Medicinal Chemistry

Methods of Application: The compound is synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation . The structures of the resulting compounds are characterized by 1H-NMR, MS, and elemental analysis .

Results or Outcomes: Some of the synthesized compounds exhibited moderate antifungal activity .

Application in Herbicide Synthesis

Scientific Field: Agricultural Chemistry

Methods of Application: CyB is synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B . The optimum organic solvent, acyl donor, aw, reaction temperature, and shaking rate for the transesterification were determined .

Application in Cancer Treatment

Scientific Field: Oncology

Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source.

Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source.

Application in Chemical Database

Scientific Field: Chemical Informatics

Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source .

Application in HPLC Column Separation

Scientific Field: Analytical Chemistry

Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source .

Application in Chemical Database

Scientific Field: Chemical Informatics

Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source .

Application in HPLC Column Separation

Scientific Field: Analytical Chemistry

Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source .

properties

IUPAC Name

2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO3/c13-7-1-3-9(4-2-7)19-12-10(14)5-8(16(17)18)6-11(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNHXLOKPAWFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677464
Record name 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

CAS RN

549547-32-2
Record name 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,4,5-trifluoronitrobenzene (6.6 g, 37 mmol), dry DMF (30 ml), 4-chlorophenol (5.26 g, 41 mmol), and Cs2CO3 (18.8 g, 58 mmol) was stirred under N2 at 60-70 C for 1-2 hrs. After cooling to room temperature, the reaction mixture was partitioned between H2O and EtOAc. The phases were separated and the aqueous phase was further extracted with EtOAc (2×). The EtOAc extractions were washed with sat'd NaCl (1×), dried over Na2SO4, and concentrated in vacuo to give 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (11.3 g, 106%) which was used in the next step without further purification. 1H NMR (CDCl3): δ 6.90 (d, 2H, J=7.6 Hz), 7.28 (d, 2H, J=7.6 Hz), 7.94 (d, 2H, J=6.4 Hz). Note: K2CO3/acetonitrile can be used in lieu of Cs2CO3/DMF.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.